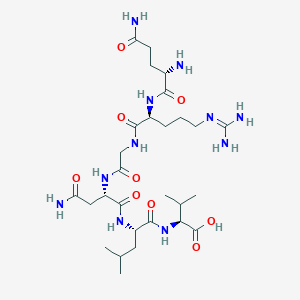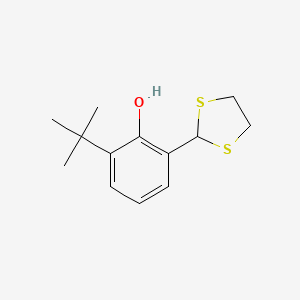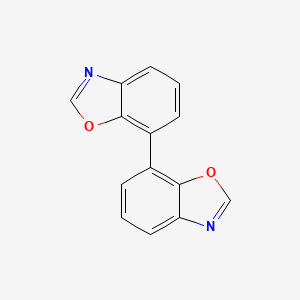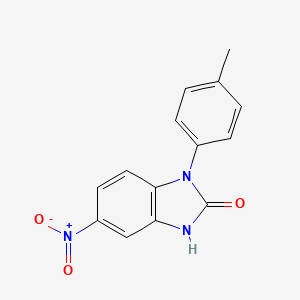![molecular formula C14H7ClF3NO5 B14248565 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid CAS No. 188969-83-7](/img/structure/B14248565.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid is an organic compound with the molecular formula C14H8ClF3O5. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a benzoic acid core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Salt-forming Reaction: The initial step involves the formation of a salt using a crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent.
Etherification: The salt is then subjected to etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C.
Acidification: The final step involves acidification of the etherate to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow nitration techniques. This method enhances the efficiency and safety of the process by using droplet-based microreactors, which allow for better control over reaction parameters and improved mass transfer .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: Reactions where one functional group is replaced by another.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nitration: Typically involves mixed acids such as nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, plastics, and herbicides.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure but lacks the nitro group.
4-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure with a different position of the substituent groups.
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid is unique due to the presence of both a nitro and trifluoromethyl group, which imparts specific chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
188969-83-7 |
|---|---|
Formule moléculaire |
C14H7ClF3NO5 |
Poids moléculaire |
361.65 g/mol |
Nom IUPAC |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO5/c15-9-6-8(14(16,17)18)2-4-11(9)24-12-5-7(13(20)21)1-3-10(12)19(22)23/h1-6H,(H,20,21) |
Clé InChI |
XXSNWHZLMADSBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)

![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)



![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
